Carbazole-3-carboxaldehyde CAS number and product information
Carbazole-3-carboxaldehyde CAS number and product information
An In-depth Technical Guide to Carbazole-3-carboxaldehyde: Synthesis, Applications, and Experimental Protocols
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Carbazole-3-carboxaldehyde, a versatile heterocyclic compound. We will delve into its fundamental properties, synthesis, and its burgeoning applications in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this molecule.
Core Concepts: Understanding the Carbazole Scaffold
Carbazole is an aromatic heterocyclic organic compound featuring a tricyclic structure with two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] This arrangement creates a rigid, planar, and electron-rich system, which imparts desirable characteristics like high thermal stability and excellent charge-transport capabilities.[1][2] The introduction of a carboxaldehyde (formyl) group at the 3-position of the carbazole nucleus creates Carbazole-3-carboxaldehyde, a key intermediate and building block for synthesizing a wide array of functional molecules.
Nomenclature and CAS Registry Numbers
It is crucial to distinguish between the parent compound and its commonly used N-substituted derivatives.
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9H-Carbazole-3-carboxaldehyde: This is the parent compound where the nitrogen atom of the pyrrole ring is bonded to a hydrogen atom.
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CAS Number: 51761-07-0[3]
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9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA): An N-ethyl substituted derivative, notable for its biological activity.
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9-Methyl-9H-carbazole-3-carbaldehyde: The N-methyl substituted analogue.
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CAS Number: 21240-56-2[6]
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9-Phenyl-9H-carbazole-3-carboxaldehyde: An N-phenyl substituted derivative.
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CAS Number: 87220-68-6[7]
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Physicochemical and Spectroscopic Properties
The properties of Carbazole-3-carboxaldehyde can be fine-tuned by substitution on the nitrogen atom, which alters its solubility, melting point, and electronic characteristics.
Summary of Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 9H-Carbazole-3-carboxaldehyde | 51761-07-0 | C₁₃H₉NO | 195.22 | Solid | 158 - 159 |
| 9-Ethyl-3-carbazolecarboxaldehyde | 7570-45-8 | C₁₅H₁₃NO | 223.27 | Solid | 85 - 87 |
| 9-Methyl-9H-carbazole-3-carbaldehyde | 21240-56-2 | C₁₄H₁₁NO | 209.25 | Solid | Not specified |
| 9-Phenyl-9H-carbazole-3-carboxaldehyde | 87220-68-6 | C₁₉H₁₃NO | 271.32 | Solid | Not specified |
Data compiled from references[3][7][8][9][10].
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of Carbazole-3-carboxaldehyde and its derivatives.
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¹H NMR: The proton spectrum of the parent carbazole shows characteristic signals in the aromatic region (7.2-8.1 ppm) and a broad singlet for the N-H proton at around 11.2 ppm (in DMSO-d6).[11] For the 3-carboxaldehyde derivatives, a distinct singlet for the aldehyde proton (-CHO) appears further downfield, typically around 9.9-10.1 ppm.[12]
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¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon of the aldehyde group in the range of 190-195 ppm.[10]
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Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch from the aldehyde group around 1670-1700 cm⁻¹ and an N-H stretch for the parent compound around 3200-3400 cm⁻¹.
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Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight of the compounds. For 9-ethyl-9H-carbazole-3-carbaldehyde, the molecular ion peak (M+) is observed at m/z 223.[9]
Synthesis of Carbazole-3-carboxaldehyde
The most common and efficient method for introducing a formyl group onto the electron-rich carbazole ring is the Vilsmeier-Haack reaction .[13] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Vilsmeier-Haack Reaction Mechanism
The causality behind this reaction lies in the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is reactive enough to attack the electron-rich aromatic carbazole ring. The 3-position is preferentially formylated due to electronic and steric factors.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of Carbazole-3-carboxaldehyde.
Detailed Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
This protocol is a self-validating system; successful synthesis is confirmed by characterization (TLC, NMR, MS) matching known data for the target compound.
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Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while stirring. Maintain the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
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Reaction: Dissolve 9-ethyl-9H-carbazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
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Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acid.
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Extraction: A precipitate will form. Filter the solid, wash it thoroughly with water, and dry it. Alternatively, if no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 9-ethyl-9H-carbazole-3-carbaldehyde.[14]
Key Applications in Research and Development
The unique structure of Carbazole-3-carboxaldehyde makes it a valuable scaffold in both medicinal chemistry and materials science.
Drug Discovery and Development
Carbazole derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[15] The aldehyde functional group serves as a convenient handle for further chemical modifications, such as the formation of Schiff bases, chalcones, or other heterocyclic systems.[16][17]
Case Study: 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) in Melanoma Therapy
A significant finding is the antitumor activity of ECCA in human melanoma cells.[15] While many melanomas have wild-type p53, its tumor-suppressing function is often inactivated by negative regulators like MDM2. ECCA has been shown to reactivate the p53 pathway, leading to apoptosis and senescence in melanoma cells without significantly affecting normal cells.[15]
Caption: ECCA reactivates the p53 pathway, leading to apoptosis and senescence in cancer cells.
Materials Science
The rigid, planar structure and electron-donating nature of the carbazole core make its derivatives excellent candidates for advanced materials.[2]
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Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and hole-transporting materials in OLEDs due to their high charge carrier mobility and thermal stability.[1][2]
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Photopolymerization: Carbazole-based dyes containing the aldehyde group can act as highly efficient photosensitizers.[18][19] They can initiate free-radical or cationic polymerization upon exposure to light, which is crucial for applications in 3D printing and coatings.[19]
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Metal-Organic Frameworks (MOFs): The aldehyde can be converted to a carboxylic acid, creating a ligand for the synthesis of MOFs. These porous materials have applications in gas storage, separation, and catalysis.[1]
Caption: General workflow for developing functional materials from Carbazole-3-carboxaldehyde.
Safety and Handling
Proper handling of Carbazole-3-carboxaldehyde and its precursors is essential. The parent compound, carbazole, is suspected of causing cancer.[20]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
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Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20]
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Storage: Store in a tightly closed container in a cool, dry, and dark place, away from strong oxidizing agents.[5][21]
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First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water.[6]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
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Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
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Conclusion and Future Outlook
Carbazole-3-carboxaldehyde is more than just a chemical intermediate; it is a powerful molecular scaffold with proven utility and immense potential. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde group provide access to a vast chemical space. In drug discovery, the success of derivatives like ECCA in targeting fundamental cancer pathways like p53 highlights the promise for developing new, selective therapeutics. In materials science, its role in creating efficient OLEDs and photosensitive polymers is well-established, with ongoing research promising novel applications in electronics and advanced manufacturing. Future research will likely focus on developing asymmetric syntheses, exploring new biological targets, and creating "smart" materials with tunable photophysical properties.
References
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Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchGate.
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9-Phenyl-9H-carbazole-3-carboxaldehyde 87220-68-6 - TCI Chemicals.
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9H-carbazole-3-carboxaldehyde, 51761-07-0 - The Good Scents Company.
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9-Ethyl-3-carbazolecarboxaldehyde 98% 7570-45-8 - Sigma-Aldrich.
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N-Ethylcarbazole-3-carboxaldehyde | 7570-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd.
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7570-45-8|N-Ethyl-3-carbazolecarboxaldehyde|BLD Pharm.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone - ResearchGate.
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A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH.
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Carbazole-3-carboxaldehyde | C13H9NO | CID 504067 - PubChem - NIH.
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The Versatility of Carbazole Derivatives in Chemical Synthesis and Material Applications.
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9-ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | CID 82055 - PubChem.
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Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Publishing.
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed.
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(PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde - ResearchGate.
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9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase.
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
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9H-Carbazole-9-carbaldehyde - IUCr Journals - International Union of Crystallography.
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Carbazole(86-74-8) 1H NMR spectrum - ChemicalBook.
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